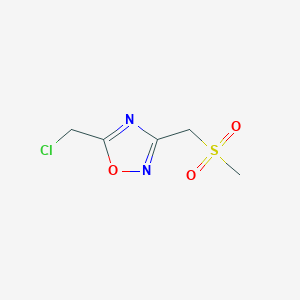![molecular formula C16H24ClNO B1374571 2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219960-94-7](/img/structure/B1374571.png)
2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride, also known as 2-APEP-HCl, is an organic compound that is used in a variety of scientific and research applications. It is a versatile compound that has a wide range of uses, from synthesis to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities : A study synthesized and characterized a compound related to 2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride, showing moderate antimicrobial activities against various bacteria and fungi (Ovonramwen, Owolabi, & Oviawe, 2019).
Anti-Acetylcholinesterase Activity : Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally similar, demonstrated significant anti-acetylcholinesterase activity, indicating potential for use in treating disorders like Alzheimer's disease (Sugimoto et al., 1990).
Synthesis of Piperidine Derivatives : A study focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, providing insights into methods for creating structurally related compounds (Zheng Rui, 2010).
Characterization and Quantification of Impurities : An investigation into cloperastine hydrochloride, a related piperidine derivative, identified and quantified various impurities in the drug, contributing to the understanding of its chemical composition (Liu et al., 2020).
Molecular Modeling Studies : A study conducted molecular modeling of etoxadrol, a piperidine derivative, to understand its affinity for the phencyclidine binding site, providing insights into the structural and functional aspects of similar compounds (Thurkauf et al., 1988).
Cytotoxic and Anticancer Agents : Research on 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds revealed their potential as novel cytotoxic and anticancer agents (Dimmock et al., 1998).
Investigation of Aminoalkanol Derivatives : A study on 1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol derivatives, aimed to discover new anticonvulsant drugs, sheds light on the influence of methyl substituents and N-oxide formation on the geometry and intermolecular interactions of related molecules (Żesławska et al., 2020).
Antibacterial Activity of Derivatives : A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, including a piperidine ring, and evaluated their antibacterial potentials (Iqbal et al., 2017).
Structure-Activity Relationships in Inhibitors : Research on 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives explored their structure-activity relationships in acetylcholinesterase inhibitors, relevant to neurological disorders (Sugimoto et al., 1992).
Protecting Group Evaluation for Phenols : A study evaluated 2-(piperidine-1-yl)-ethyl (PIP) as a protecting group for phenols, exploring its stability and deprotection methods (Norén, 2021).
Propiedades
IUPAC Name |
2-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-2-7-14-8-3-4-10-16(14)18-13-11-15-9-5-6-12-17-15;/h2-4,8,10,15,17H,1,5-7,9,11-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZPKYBEKCBTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)


![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)


![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
![3-[(Aminocarbonyl)amino]-2-methylbenzoic acid](/img/structure/B1374503.png)
![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)
![3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1374505.png)
![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)

![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)